molecular formula C10H12Cl2N2S B1598023 [5-(2-Pyridinyl)-2-thienyl]methylamine dihydrochloride CAS No. 423768-36-9

[5-(2-Pyridinyl)-2-thienyl]methylamine dihydrochloride

Cat. No.: B1598023
CAS No.: 423768-36-9
M. Wt: 263.19 g/mol
InChI Key: WGUHZRVGSBVNMY-UHFFFAOYSA-N
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Description

[5-(2-Pyridinyl)-2-thienyl]methylamine dihydrochloride is a heterocyclic organic compound featuring a thiophene (thienyl) ring substituted at the 5-position with a pyridine (pyridinyl) group and a methylamine moiety at the 2-position. The dihydrochloride salt form enhances its aqueous solubility, making it suitable for pharmaceutical and biochemical applications .

Properties

IUPAC Name

(5-pyridin-2-ylthiophen-2-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2S.2ClH/c11-7-8-4-5-10(13-8)9-3-1-2-6-12-9;;/h1-6H,7,11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGUHZRVGSBVNMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC=C(S2)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80379887
Record name [5-(2-PYRIDINYL)-2-THIENYL]METHYLAMINE DIHYDROCHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

423768-36-9
Record name [5-(2-PYRIDINYL)-2-THIENYL]METHYLAMINE DIHYDROCHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

[5-(2-Pyridinyl)-2-thienyl]methylamine dihydrochloride is a compound of interest due to its potential biological activities. This article explores its mechanisms of action, biochemical interactions, and therapeutic implications based on available research findings.

Chemical Structure and Properties

  • Chemical Name : this compound
  • CAS Number : 423768-36-9
  • Molecular Formula : C10H12Cl2N2S

The compound features a thienyl group attached to a pyridinyl moiety, which may influence its biological interactions and pharmacological profiles.

Research indicates that this compound interacts with various biological targets, leading to significant cellular effects:

  • Enzyme Interaction : Similar compounds have shown the ability to modulate enzyme activity, potentially through inhibition or activation mechanisms. For instance, it may affect the activity of cyclooxygenases (COX), which are pivotal in inflammation pathways .
  • Cell Signaling Pathways : The compound can influence cell signaling pathways, affecting processes such as gene expression and apoptosis. This modulation can lead to altered cellular responses in various conditions, including cancer and inflammatory diseases .

Biological Activity

The biological activities of this compound have been evaluated in several studies:

  • Anti-inflammatory Effects : In vitro studies have demonstrated that derivatives of this compound exhibit significant inhibition of COX enzymes, with IC50 values comparable to established anti-inflammatory drugs like indomethacin. For example, certain analogs showed IC50 values against COX-2 in the range of 23.8 to 42.1 μM .
  • Anticancer Potential : The compound has also been investigated for its anticancer properties. Research indicates that it may induce apoptosis in cancer cells by activating specific signaling pathways, although detailed studies are still required to confirm these effects.

Case Studies and Experimental Findings

Several experimental studies have provided insights into the biological activity of this compound:

StudyFindings
Study 1 Demonstrated significant anti-inflammatory activity in carrageenan-induced paw edema models, with effective doses showing promising results compared to standard treatments .
Study 2 Investigated the compound's effects on COX-1 and COX-2 enzymes, revealing potent inhibitory effects that suggest its potential as an anti-inflammatory agent .
Study 3 Explored the compound's role in cancer therapy, showing its ability to induce apoptosis in specific cancer cell lines through modulation of cell survival pathways.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

  • Absorption and Distribution : The compound's solubility and stability influence its absorption rates. Studies suggest that it can effectively penetrate cellular membranes due to its lipophilic nature.
  • Metabolism : Initial findings indicate that the compound undergoes metabolic transformations that may affect its bioactivity and duration of action within biological systems .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that derivatives of thienyl and pyridine compounds exhibit significant anticancer properties. The Mannich bases, including [5-(2-Pyridinyl)-2-thienyl]methylamine, have been evaluated for their cytotoxic effects against various cancer cell lines. Studies have shown that these compounds can inhibit the growth of human colon cancer cells, with IC50 values indicating potent activity . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

2. Anti-inflammatory Properties
Compounds similar to [5-(2-Pyridinyl)-2-thienyl]methylamine have demonstrated anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. This action is crucial for the development of non-steroidal anti-inflammatory drugs (NSAIDs). For instance, studies on related thienyl derivatives showed effective suppression of COX-2 activity, suggesting potential applications in treating inflammatory diseases .

3. Neuropathic Pain Management
Recent studies have explored the use of thienyl derivatives as analgesics. Research on related compounds has indicated their efficacy in reducing neuropathic pain through modulation of adenosine receptors. This suggests a promising avenue for developing new pain management therapies utilizing [5-(2-Pyridinyl)-2-thienyl]methylamine dihydrochloride .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is essential for optimizing the pharmacological properties of [5-(2-Pyridinyl)-2-thienyl]methylamine. Variations in substituents on the pyridine and thienyl rings can significantly influence biological activity. For example, modifications that enhance lipophilicity or alter electronic properties may improve binding affinity to target receptors or increase bioavailability .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions including:

  • Aminomethylation : This process introduces amine functionalities that can enhance biological activity.
  • Mannich Reaction : A key reaction for generating a variety of substituted amines with potential therapeutic effects .

Derivatives of this compound are being explored for their enhanced pharmacological profiles, including improved solubility and selectivity towards specific biological targets.

Case Studies

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated significant cytotoxicity against WiDr colon cancer cells with IC50 < 10 μM .
Study 2Anti-inflammatory EffectsShowed effective COX-2 inhibition comparable to standard NSAIDs like celecoxib .
Study 3Pain ManagementEvaluated as an A3 adenosine receptor agonist, showing efficacy in reducing neuropathic pain in animal models .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Core Heterocycles

Phenyl vs. Thienyl Analogs
  • Phenyl(pyridin-2-yl)methanamine dihydrochloride (): Replaces the thienyl ring with a phenyl group. This may alter binding affinity in biological targets compared to the thienyl analog. Applications: Likely used in medicinal chemistry for CNS-targeting agents due to its lipophilicity .
Halogen-Substituted Thienyl Derivatives
  • [5-(4-Chlorophenyl)-2-thienyl]methylamine hydrochloride (): Introduces a chlorine atom at the 4-position of the phenyl substituent.
    • Impact : The chloro group increases lipophilicity (logP) and may enhance metabolic stability by resisting oxidative degradation. This substitution is common in agrochemicals and pharmaceuticals to prolong half-life .
    • Safety : Classified as industrial grade (99% purity), with handling precautions typical for halogenated compounds (e.g., irritant properties) .
Bromo-Ethanone Derivative
  • 2-Bromo-1-[5-(2-pyridinyl)-2-thienyl]-1-ethanone (): Features a bromine atom and a ketone group instead of methylamine. The ketone group could serve as a hydrogen-bond acceptor, differing from the amine's donor capability .

Heterocycle Replacement: Thienyl vs. Isoxazolyl

  • {[5-(2-Thienyl)isoxazol-3-yl]methyl}amine hydrochloride (): Replaces the thienyl ring with an isoxazole moiety.
    • Impact : Isoxazole introduces an oxygen atom and a nitrogen atom, altering hydrogen-bonding capacity and electronic distribution. This may enhance selectivity for enzymes like cyclooxygenase (COX) or kinases .

Pharmacologically Relevant Kinase Inhibitors

Unlike [5-(2-Pyridinyl)-2-thienyl]methylamine dihydrochloride, tovorafenib includes a trifluoromethyl group and carboxamide linkages, which are critical for its BRAF kinase inhibitory activity .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Key Properties/Applications References
[5-(2-Pyridinyl)-2-thienyl]methylamine diHCl Thienyl + Pyridinyl Methylamine, Dihydrochloride ~285 (estimated) Enhanced solubility, drug research
Phenyl(pyridin-2-yl)methanamine diHCl Phenyl + Pyridinyl Methylamine, Dihydrochloride ~257 (estimated) CNS-targeting agents
[5-(4-Chlorophenyl)-2-thienyl]methylamine HCl Thienyl + Chlorophenyl Methylamine, HCl ~296 (estimated) Agrochemicals, metabolic stability
2-Bromo-1-[5-(2-pyridinyl)-2-thienyl]-1-ethanone Thienyl + Pyridinyl Bromo, Ethanone 282.15 Synthetic intermediate
{[5-(2-Thienyl)isoxazol-3-yl]methyl}amine HCl Isoxazolyl + Thienyl Methylamine, HCl ~230 (estimated) Enzyme inhibition studies

Key Findings and Implications

  • Thienyl vs. Phenyl : The sulfur atom in thienyl derivatives may improve binding to sulfur-rich biological targets (e.g., metalloenzymes) compared to phenyl analogs .
  • Halogenation : Chloro or bromo substituents enhance lipophilicity but require careful toxicity profiling .
  • Salt Forms : Dihydrochloride salts improve solubility, critical for in vivo applications, whereas free bases may offer better membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[5-(2-Pyridinyl)-2-thienyl]methylamine dihydrochloride
Reactant of Route 2
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[5-(2-Pyridinyl)-2-thienyl]methylamine dihydrochloride

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